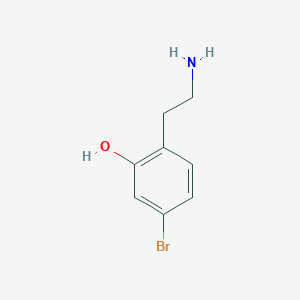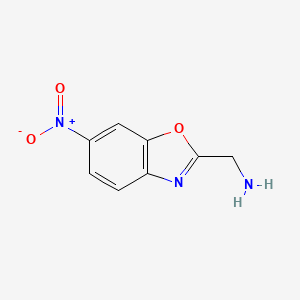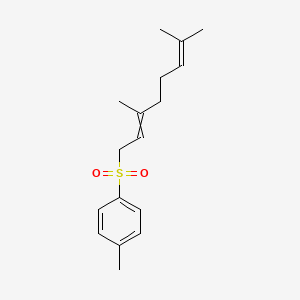-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728112.png)
[2-(diethylamino)ethyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a diethylamino group attached to an ethyl chain, which is further connected to a pyrazolylmethyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the propan-2-yl group. The diethylaminoethyl moiety is then attached through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency. Purification processes such as distillation, crystallization, and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenated compounds, nucleophiles like amines or thiols; reactions often require catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis and as a precursor to various pharmaceuticals.
Memantine: Used in the treatment of neurological disorders and known for its NMDA receptor antagonistic properties.
Glycopyrrolate: A compound with anticholinergic properties, used in medical applications.
Uniqueness
What sets 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C13H26N4 |
|---|---|
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H26N4/c1-5-16(6-2)10-9-14-11-13-7-8-15-17(13)12(3)4/h7-8,12,14H,5-6,9-11H2,1-4H3 |
Clave InChI |
VYDDEEDKKHUBQP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNCC1=CC=NN1C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B11728039.png)
![ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728042.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728059.png)
![N-[(2,5-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728067.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728071.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B11728080.png)

![1-{[1,1'-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one](/img/structure/B11728091.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11728096.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11728099.png)
